molecular formula C30H50N2O2 B12809244 N-Arachidoyl-5-hydroxytryptamine CAS No. 21249-34-3

N-Arachidoyl-5-hydroxytryptamine

Cat. No.: B12809244
CAS No.: 21249-34-3
M. Wt: 470.7 g/mol
InChI Key: UDTZTAZZFLXENU-UHFFFAOYSA-N
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Description

Contextualization within Endogenous Lipid Signaling Molecules

N-Arachidoyl-5-hydroxytryptamine, also known as arachidonoyl serotonin (B10506), is an endogenous lipid signaling molecule. wikipedia.org It belongs to a class of compounds known as N-acyl amides, which are formed by the conjugation of a fatty acid (arachidonic acid in this case) with a neurotransmitter or biogenic amine (serotonin or 5-hydroxytryptamine). These molecules are part of the larger endocannabinoid system, which includes the well-known endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov While structurally related to endocannabinoids, AA-5-HT's primary mechanism of action does not involve direct activation of cannabinoid receptors CB1 and CB2. nih.govnih.gov Instead, its signaling properties are largely attributed to its interaction with other key proteins in the nervous and peripheral systems. researchgate.netnih.gov

The biological activities of N-acyl amides are diverse and depend on the specific fatty acid and amine components. For instance, oleoylethanolamide (OEA) is involved in satiety and lipid metabolism, while palmitoylethanolamide (B50096) (PEA) has anti-inflammatory and analgesic properties. nih.govfrontiersin.org AA-5-HT distinguishes itself through its unique dual action on two important molecular targets: fatty acid amide hydrolase (FAAH) and the transient receptor potential vanilloid type 1 (TRPV1) channel. researchgate.netnih.gov

Historical Perspectives on the Discovery and Initial Characterization of AA-5-HT

AA-5-HT was first described in 1998 as an inhibitor of fatty acid amide hydrolase (FAAH). wikipedia.org FAAH is the primary enzyme responsible for the degradation of anandamide and other fatty acid amides. researchgate.net By inhibiting FAAH, AA-5-HT can indirectly increase the levels of these endogenous signaling lipids, thereby potentiating their effects. nih.govnih.gov

Subsequent research further elucidated the pharmacological profile of AA-5-HT. In 2007, a pivotal discovery revealed its role as an antagonist of the TRPV1 receptor. wikipedia.orgnih.gov TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and certain vanilloid compounds like capsaicin (B1668287). It plays a crucial role in pain sensation and neurogenic inflammation. The finding that AA-5-HT could block TRPV1 activity highlighted its potential as a therapeutic agent with a novel mechanism of action. nih.gov This dual activity as both a FAAH inhibitor and a TRPV1 antagonist makes AA-5-HT a particularly interesting subject of study. nih.govfrontiersin.org

Overview of Current Academic Research Trajectories Pertaining to AA-5-HT

Current research on AA-5-HT is exploring its diverse physiological functions and therapeutic potential. Key areas of investigation include:

Pain and Analgesia: A significant body of research focuses on the analgesic properties of AA-5-HT. wikipedia.orgnih.gov Studies have shown its effectiveness in various animal models of acute and chronic pain. nih.govnih.gov The dual mechanism of inhibiting FAAH and antagonizing TRPV1 is believed to contribute to its potent analgesic effects. nih.gov

Neurological and Psychiatric Conditions: Researchers are investigating the role of AA-5-HT in the central nervous system. In 2016, it was found to influence signaling mechanisms related to anxiety by inhibiting dopamine (B1211576) release in the basolateral amygdala. wikipedia.org There is also interest in its potential effects on other neurological and psychiatric disorders.

Gastrointestinal Function: In 2011, AA-5-HT was identified in the ileum and jejunum of the gastrointestinal tract, where it was shown to modulate the secretion of glucagon-like peptide-1 (GLP-1). wikipedia.org This suggests a role for AA-5-HT in metabolic regulation and gut signaling.

Sleep-Wake Cycle: Research from 2017 has explored the effects of AA-5-HT on the sleep-wake cycle. wikipedia.orgnih.gov Studies in rats have shown that AA-5-HT can decrease wakefulness and increase slow-wave sleep and REM sleep when administered during the dark period. nih.govrciueducation.orgresearchgate.net It also appears to modulate the levels of various neurotransmitters involved in sleep regulation. nih.govrciueducation.org

Inflammation: Given its interaction with TRPV1 and the endocannabinoid system, the anti-inflammatory properties of AA-5-HT are also an active area of research. researchgate.net

Table 1: Key Research Findings on this compound (AA-5-HT)

Year of Discovery Key Finding Physiological System/Process Reference
1998 First described as an inhibitor of fatty acid amide hydrolase (FAAH). Endocannabinoid System wikipedia.org
2007 Identified as an antagonist of the TRPV1 receptor and shown to have analgesic properties. Pain/Nociception wikipedia.orgnih.gov
2011 Found in the gastrointestinal tract and shown to modulate GLP-1 secretion. Gastrointestinal System wikipedia.org
2016 Shown to affect anxiety-related signaling by inhibiting dopamine release. Central Nervous System wikipedia.org
2017 Investigated for its effects on the sleep-wake cycle and neurotransmitter levels. Central Nervous System/Sleep wikipedia.orgnih.gov

Properties

CAS No.

21249-34-3

Molecular Formula

C30H50N2O2

Molecular Weight

470.7 g/mol

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosanamide

InChI

InChI=1S/C30H50N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h20-21,24-25,32-33H,2-19,22-23H2,1H3,(H,31,34)

InChI Key

UDTZTAZZFLXENU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Origin of Product

United States

Endogenous Presence and Biosynthetic Pathways of N Arachidoyl 5 Hydroxytryptamine

Endogenous Distribution and Localization across Biological Systems

N-Arachidoyl-5-hydroxytryptamine is endogenously present in mammalian tissues, with notable concentrations found in the gastrointestinal tract. nih.govwikipedia.org Research has identified its presence in the jejunum and ileum of pigs and mice. nih.gov This localization suggests a potential role for AA-5-HT in intestinal physiology. The discovery of AA-5-HT and other N-acyl serotonins was prompted by the hypothesis that such compounds would be present in tissues with high concentrations of serotonin (B10506). nih.gov

The distribution of N-acyl serotonins, including AA-5-HT, appears to be influenced by the availability of their precursors, namely serotonin and various fatty acids. nih.gov While serotonin is a well-known neurotransmitter with widespread distribution, the specific pools of arachidonic acid and other fatty acids available for conjugation with serotonin likely play a key role in determining the precise anatomical and subcellular localization of the resulting N-acyl serotonins. Further research is needed to fully elucidate the broader distribution of AA-5-HT across other biological systems and tissues.

Distribution of this compound and Related N-Acyl Serotonins
CompoundObserved LocationOrganism
This compound (AA-5-HT)Jejunum, IleumPigs, Mice
Oleoyl-serotoninJejunum, IleumPigs, Mice
Palmitoyl-serotoninJejunum, IleumPigs, Mice
Stearoyl-serotoninJejunum, IleumPigs, Mice

Mechanisms of Endogenous Formation of AA-5-HT and Related N-Acyl Serotonins

The endogenous formation of this compound involves the conjugation of serotonin with arachidonic acid. This process is part of a broader biochemical pathway responsible for the synthesis of various N-acyl serotonins.

The primary precursors for the biosynthesis of AA-5-HT are the neurotransmitter serotonin (5-hydroxytryptamine) and the polyunsaturated fatty acid, arachidonic acid. The formation of N-acyl serotonins is stimulated by the presence of serotonin, as demonstrated in in vitro incubations with intestinal tissue. nih.gov

While the specific enzyme that catalyzes the N-acylation of serotonin with arachidonic acid has not been definitively identified, the biosynthesis of the related compound N-acetylserotonin (NAS) from serotonin is well-characterized and provides a likely model. NAS is produced from serotonin by the enzyme aralkylamine N-acetyltransferase (AANAT). This suggests that a similar N-acyltransferase enzyme may be responsible for the synthesis of AA-5-HT and other long-chain N-acyl serotonins.

The composition of N-acyl serotonins within the body is significantly influenced by dietary fat intake. nih.gov The local availability of fatty acid precursors, which is modulated by the lipid content of the diet, determines the pattern of N-acyl serotonins that are formed. nih.gov

A study in mice demonstrated that the profile of N-acyl serotonins formed is dependent on the relative amounts of different fatty acids in the diet. For instance, mice fed a diet rich in fish oil, which is high in docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), showed elevated levels of docosahexaenoyl-serotonin and eicosapentaenoyl-serotonin. nih.gov This indicates that dietary intake of specific fatty acids directly influences the biosynthesis of their corresponding N-acyl serotonin derivatives. Therefore, it can be inferred that a diet rich in arachidonic acid would likely lead to increased endogenous levels of AA-5-HT.

Impact of Dietary Fatty Acids on N-Acyl Serotonin Formation
Dietary InterventionObserved Change in N-Acyl Serotonin ProfileImplication
Fish Oil Supplementation (Rich in EPA and DHA)Elevated formation of eicosapentaenoyl-serotonin and docosahexaenoyl-serotoninDietary fatty acid composition directly influences the type of N-acyl serotonins produced.

Investigational Synthetic Routes for this compound and Analogues

The synthesis of this compound and its analogues is crucial for research into their biological functions. Various chemical strategies have been developed to achieve this.

One reported method for the synthesis of N-arachinoyl-5-hydroxytryptamide involves the coupling of serotonin with arachidic acid. More recent and environmentally friendly approaches have utilized mechanochemistry. A general procedure for the synthesis of βN-arachinoyl-5-hydroxytryptamide and βN-behenoyl-5-hydroxytryptamide has been described using a planetary ball mill. This solvent-free method involves the agitation of serotonin hydrochloride, a coupling agent such as EDC.HCl, a catalyst like DMAP, and the corresponding fatty acid.

Furthermore, a variety of AA-5-HT analogues have been synthesized to explore structure-activity relationships. These analogues feature modifications to the lipophilic tail and the linker connecting it to the serotonin "head." Synthetic strategies have been employed to create analogues with amide, urea, or carbamate (B1207046) functionalities, thereby altering the compound's physicochemical properties and biological activities. For example, amides of alpha- and gamma-linolenic acid have been synthesized, as well as carbamate derivatives.

The general approach for synthesizing these amide analogues often involves the reaction of serotonin with the desired carboxylic acid in the presence of a coupling agent and a suitable solvent. The purification of the final product is typically achieved through chromatographic techniques.

Molecular Mechanisms and Receptor Pharmacology of N Arachidoyl 5 Hydroxytryptamine

Enzymatic Modulation by N-Arachidoyl-5-hydroxytryptamine

The primary enzymatic interaction of this compound involves the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the degradation of several bioactive lipids. researchgate.netfrontiersin.org

This compound functions as a potent, mixed inhibitor of the FAAH enzyme. nih.gov This mode of inhibition means it can bind to the enzyme regardless of whether the enzyme has already bound its substrate. Research has established its inhibitory concentration (IC₅₀) values against FAAH to be in the micromolar range. medchemexpress.commedchemexpress.com This inhibition is crucial as FAAH is the principal enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382) (AEA) and other related signaling lipids. nih.govwikipedia.org By impeding FAAH-catalyzed hydrolysis, AA-5-HT effectively prevents the degradation of these endogenous compounds. researchgate.netnih.gov

Table 1: Inhibitory Potency of this compound (AA-5-HT) at FAAH

CompoundTarget EnzymeReported IC₅₀
This compoundFatty Acid Amide Hydrolase (FAAH)1-12 µM

This table summarizes the reported concentration range at which AA-5-HT achieves 50% inhibition of FAAH activity.

A direct consequence of FAAH inhibition by this compound is the elevation of tissue levels of endogenous FAAH substrates. nih.govnih.gov The most significant of these is anandamide (AEA), an endocannabinoid that also acts as an endovanilloid. researchgate.netnih.gov Studies have consistently demonstrated that the administration of AA-5-HT leads to increased concentrations of AEA in both central and peripheral tissues. frontiersin.orgnih.gov

Beyond anandamide, the inhibition of FAAH can also affect other related N-acylethanolamines. Research has shown that treatment with AA-5-HT can elevate levels of palmitoylethanolamide (B50096) (PEA), another bioactive lipid amide degraded by FAAH. nih.gov This broadens the impact of AA-5-HT beyond the canonical endocannabinoid system to the wider "endocannabinoidome," which includes a larger family of interacting lipid mediators. ukmccs.orgresearchgate.net

Table 2: Endogenous Lipids Elevated by this compound via FAAH Inhibition

Endogenous LipidAbbreviationPrimary Role
Anandamide (N-arachidonoylethanolamide)AEAEndocannabinoid, Endovanilloid
PalmitoylethanolamidePEABioactive Lipid Amide

This table details the key endogenous lipids whose concentrations are increased due to the FAAH-inhibiting action of AA-5-HT.

Receptor Interactions of this compound

In addition to its enzymatic modulation, this compound directly interacts with ion channels, most notably the TRPV1 receptor.

This compound is a potent antagonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor. wikipedia.orgnih.gov This activity is distinct from its FAAH inhibition, classifying it as a dual-target compound. frontiersin.orgnih.gov The antagonism at TRPV1 receptors prevents or reduces the activation of this channel by various stimuli, including capsaicin and potentially endogenous agonists like anandamide, whose levels are simultaneously being elevated through FAAH inhibition. nih.govunisi.it

This compound behaves as an antagonist at TRPV1 receptors, directly blocking the channel's activation. researchgate.netnih.gov It effectively counteracts the effects of the classic TRPV1 agonist capsaicin. nih.gov While its antagonistic properties are well-established, it is not definitively clear whether it acts as a competitive or non-competitive antagonist. frontiersin.org

Interestingly, the antagonistic efficacy of AA-5-HT at the TRPV1 receptor appears to be sensitive to pH levels. Research suggests that its ability to block the receptor is diminished in more acidic environments. frontiersin.orgunisi.it This implies that under conditions such as inflammation, which are often associated with tissue acidosis, its effectiveness as a TRPV1 antagonist may be reduced. frontiersin.org

Studies have evaluated the antagonistic potency of this compound on TRPV1 receptors from different species, which can be considered functional subtypes or orthologs. Research using human embryonic kidney (HEK-293) cells engineered to express either the human or the rat recombinant TRPV1 receptor found that AA-5-HT antagonized both receptor forms with nearly identical efficacy. researchgate.netnih.govnih.gov The IC₅₀ value for inhibiting capsaicin-induced activation was reported to be in the nanomolar range for both human and rat TRPV1 receptors. researchgate.netnih.govnih.gov

Table 3: Comparative Antagonistic Potency of this compound (AA-5-HT) at TRPV1 Receptor Orthologs

Receptor Subtype (Species)Agonist UsedReported IC₅₀ of AA-5-HT
Human Recombinant TRPV1Capsaicin (100 nM)37-40 nM
Rat Recombinant TRPV1Capsaicin (100 nM)37-40 nM

This table compares the concentration of AA-5-HT required to achieve 50% inhibition of activation at human and rat TRPV1 receptors, demonstrating its consistent potency across these species.

Cannabinoid Receptor (CB1 and CB2) Interplay

The pharmacological profile of AA-5-HT is significantly defined by its interactions with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. These receptors are key components in a variety of physiological processes, and their modulation by AA-5-HT contributes to its therapeutic potential.

Indirect Modulation of CB1 Receptor Activity via FAAH Inhibition

AA-5-HT indirectly modulates the activity of the CB1 receptor primarily through its inhibition of fatty acid amide hydrolase (FAAH). wikipedia.orgnih.govmdpi.com FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). nih.gov By inhibiting FAAH, AA-5-HT leads to an increase in the endogenous levels of AEA. mdpi.comnih.govfrontiersin.org This elevation of AEA enhances the activation of CB1 receptors, as AEA is a partial agonist at these sites. nih.govgavinpublishers.com

This indirect agonism of CB1 receptors is a cornerstone of AA-5-HT's analgesic and anxiolytic effects. For instance, research has demonstrated that the analgesic effects of AA-5-HT administered into the periaqueductal gray (PAG) are antagonized by a CB1 receptor antagonist, highlighting the crucial role of CB1 receptor activation in its pain-relieving properties. mdpi.comnih.gov Similarly, the anxiolytic-like effects of AA-5-HT have been linked to the facilitation of anandamide-induced CB1 receptor activation in the dorsal hippocampus. nih.gov Studies have shown that the effects of AA-5-HT on fear memory can be prevented by a CB1 receptor antagonist. nih.gov

It is important to note that the effects of AA-5-HT can be mimicked by the co-administration of a selective FAAH inhibitor and a TRPV1 antagonist, further solidifying the mechanism of indirect CB1 activation through FAAH inhibition. mdpi.comnih.gov

Direct and Indirect Involvement of CB2 Receptors in AA-5-HT Action

The interaction of this compound (AA-5-HT) with CB2 receptors is less direct compared to its influence on CB1 receptors. While CB1 receptors are abundant in the central nervous system, CB2 receptors are primarily expressed in immune cells, microglia, and to a lesser extent, in some neuronal populations. mdpi.comfrontiersin.org

The primary mechanism through which AA-5-HT influences CB2 receptor signaling is indirect, stemming from its inhibition of fatty acid amide hydrolase (FAAH). wikipedia.orgnih.gov By blocking FAAH, AA-5-HT increases the levels of the endocannabinoid anandamide (AEA), which can then act on CB2 receptors. nih.gov Although AEA has a lower efficacy at CB2 receptors compared to CB1 receptors, its elevated levels can still lead to CB2 activation, which is known to modulate immune responses and inflammation. gavinpublishers.comnih.gov

Some synthetic cannabinoids that are structurally related to endocannabinoids have been shown to interact with both CB1 and CB2 receptors. nih.gov This suggests the possibility of direct interaction, though research specifically demonstrating a direct, high-affinity binding of AA-5-HT to CB2 receptors is not as established as its FAAH inhibitory action. The therapeutic effects of compounds that activate CB2 receptors are often linked to the modulation of cytokine release from immune cells and influencing immune cell migration. nih.gov Given AA-5-HT's role in inflammatory pain models, it is plausible that its indirect influence on CB2 receptors contributes to its anti-inflammatory properties. mdpi.com

Serotonin (B10506) Receptor System Interactions

The serotonin, or 5-hydroxytryptamine (5-HT), system is a complex network of receptors that plays a critical role in a vast array of physiological and pathological processes, including mood, anxiety, and pain. nih.govfrontiersin.org Given that AA-5-HT is a conjugate of arachidonic acid and serotonin, its interaction with the serotonergic system is a key aspect of its pharmacology. wikipedia.org

General Considerations of 5-Hydroxytryptamine Receptor Subtypes in Related Contexts

The serotonin receptor system is comprised of at least 14 distinct receptor subtypes, broadly categorized into seven families (5-HT1 to 5-HT7). nih.govnih.gov These receptors are involved in a wide range of functions. For example, 5-HT1A receptors are implicated in anxiety and depression, with agonists at this receptor, like buspirone, being used clinically as anxiolytics. nih.govmdpi.com The 5-HT1B and 5-HT1D receptors are targets for the treatment of migraine, with agonists like sumatriptan (B127528) being effective in acute attacks. nih.gov

The 5-HT2A receptors are known to be involved in the regulation of mood and have been associated with the effects of certain psychoactive drugs. nih.gov The 5-HT3 receptors are ligand-gated ion channels involved in nausea and vomiting, and their antagonists are used to manage chemotherapy-induced emesis. mdpi.com The 5-HT7 receptor is implicated in the regulation of circadian rhythms and mood. frontiersin.org The diverse functions of these receptor subtypes highlight the potential for complex interactions when a compound like AA-5-HT, which contains a serotonin moiety, is introduced into the system.

Elucidating Cross-Talk Between Serotonergic and AA-5-HT Mediated Pathways

The structural composition of AA-5-HT, being a conjugate of arachidonic acid and serotonin, suggests a potential for direct interaction with serotonin receptors. wikipedia.org While the primary recognized mechanisms of AA-5-HT involve FAAH inhibition and TRPV1 antagonism, the serotonin component of the molecule could facilitate interactions with various 5-HT receptor subtypes.

Research has pointed towards a functional interplay between the endocannabinoid and serotonergic systems. For instance, cannabinoid receptor activation can modulate the release of serotonin in the brain. nih.gov Conversely, the serotonergic system can influence cannabinoid signaling. This bidirectional cross-talk suggests that the effects of AA-5-HT may not be solely attributable to its actions on the endocannabinoid system but could also involve a modulation of serotonergic pathways.

Specifically, in the context of pain modulation, both the endocannabinoid and serotonergic systems have descending pathways that regulate nociceptive signals. nih.gov The analgesic effects of AA-5-HT, which are mediated in part by the recruitment of alternative pathways involving the locus coeruleus, could be influenced by interactions with serotonin receptors in brain regions like the periaqueductal gray. nih.gov For example, the prevention of AA-5-HT's analgesic effect by intrathecal ketanserin, a 5-HT2A receptor antagonist, suggests an involvement of the serotonergic system. nih.gov Further research is needed to fully elucidate the direct binding profile of AA-5-HT at various 5-HT receptor subtypes and the functional consequences of these potential interactions.

T-type Calcium Channel Modulation

Recent studies have revealed that this compound (AA-5-HT) is a potent modulator of low-voltage-activated T-type calcium channels. nih.govnih.gov These channels, which include the subtypes Ca(V)3.1, Ca(V)3.2, and Ca(V)3.3, are crucial for regulating neuronal excitability and are involved in processes such as pain signaling. nih.govphysiology.orgmq.edu.au

Research using whole-cell voltage-clamp electrophysiology on human recombinant T-type calcium channels expressed in HEK 293 cells has demonstrated that AA-5-HT effectively inhibits these channels. nih.govnih.gov The inhibitory potency of AA-5-HT varies among the different subtypes, with the following rank order of potency (pEC50): Ca(V)3.1 (7.4) > Ca(V)3.3 (6.8) ≥ Ca(V)3.2 (6.6). nih.govnih.gov

Table 1: Inhibitory Potency of this compound on T-type Calcium Channel Subtypes

Channel SubtypepEC50
Ca(V)3.17.4
Ca(V)3.36.8
Ca(V)3.26.6

Data derived from studies on human recombinant T-type calcium channels expressed in HEK 293 cells. nih.govnih.gov

Inhibition Profiles of CaV3 Channel Subtypes

This compound has been identified as a potent inhibitor of human recombinant T-type calcium channels (CaV3). nih.gov Electrophysiological studies have revealed that NA-5-HT effectively inhibits all three subtypes of CaV3 channels, albeit with differing potencies. The rank order of potency for NA-5-HT inhibition is CaV3.1 > CaV3.3 ≥ CaV3.2. nih.gov

Whole-cell patch-clamp recordings from HEK 293 cells stably expressing human CaV3 subtypes have provided specific inhibitory concentrations. nih.gov The detailed inhibition profile is presented in the table below.

CaV3 SubtypepEC50IC50
CaV3.17.450 nM
CaV3.26.6250 nM
CaV3.36.8200 nM

These findings highlight that NA-5-HT is one of the most potent endogenous inhibitors of T-type calcium channels discovered to date. nih.gov The concentrations at which NA-5-HT inhibits these channels are comparable to or even lower than those required for its effects on TRPV1 receptors and FAAH. nih.gov This suggests that the inhibition of T-type calcium channels is a significant mechanism through which NA-5-HT exerts its biological functions. nih.gov

Voltage-Dependent Modulatory Effects on T-type Calcium Channels

The modulatory effects of this compound on T-type calcium channels are voltage-dependent. nih.govnih.gov NA-5-HT induces a significant hyperpolarizing shift in the steady-state inactivation of all three CaV3 channel subtypes. nih.gov This means that at a given membrane potential, a larger fraction of the channels are in an inactivated state in the presence of NA-5-HT, thereby reducing the number of channels available to open upon depolarization. nih.gov

This voltage-dependent block is a key aspect of its inhibitory action. By promoting the inactivated state, NA-5-HT effectively diminishes the T-type calcium current without directly occluding the channel pore in its open state. nih.gov Furthermore, NA-5-HT has been observed to selectively affect the kinetics of the CaV3.3 channel subtype. nih.govnih.gov

The table below summarizes the voltage-dependent effects of NA-5-HT on CaV3 channels.

EffectCaV3 Subtypes AffectedDescription
Steady-State InactivationCaV3.1, CaV3.2, CaV3.3Produces a significant hyperpolarizing shift, increasing the number of inactivated channels.
Channel KineticsCaV3.3Selectively alters the activation and deactivation kinetics.

Other Emerging Receptor Targets (e.g., GPR119, GPR18, GPR55)

Beyond its well-characterized interactions with FAAH, TRPV1, and T-type calcium channels, emerging evidence suggests that this compound may interact with other receptor systems, including the orphan G protein-coupled receptors GPR18 and GPR55.

GPR18: While primarily activated by N-arachidonoyl glycine (B1666218) (NAGly), some research points to potential interactions with other lipid messengers. nih.govfrontiersin.org N-arachidonoylserine has been proposed as a low-efficacy agonist or antagonist at GPR18 in vitro. guidetopharmacology.org There are also suggestions that GPR18 may be involved in some of the analgesic effects of N-arachidonoyl-serotonin (AA-5-HT), particularly following spinal cord injury where GPR18 expression is upregulated. frontiersin.org

GPR55: This receptor is activated by various lipid ligands, and its signaling is complex. guidetopharmacology.org While lysophosphatidylinositol is a prominent agonist, some cannabinoids and related molecules also interact with GPR55. guidetopharmacology.orgguidetopharmacology.org Similar to GPR18, upregulation of GPR55 expression has been observed in models of neuropathic pain, hinting at a potential role in mediating the analgesic effects of compounds like N-arachidonoyl-serotonin. frontiersin.org

GPR119: This receptor is recognized for its role as a sensor for fatty acid derivatives, such as oleoylethanolamide. nih.govguidetopharmacology.org While direct interactions with this compound have not been extensively documented, the broader family of N-acyl amides to which it belongs are known to engage with this receptor class.

It is important to note that the interaction of NA-5-HT with these emerging targets is still an active area of research, and the physiological relevance of these interactions requires further investigation.

Neurobiological and Physiological Roles of N Arachidoyl 5 Hydroxytryptamine: Mechanistic Investigations

Modulation of Sleep-Wake Cycle Architecture and Sleep Homeostasis

AA-5-HT has emerged as a significant modulator of sleep architecture and homeostasis, with its effects being dependent on the circadian timing of its presence. nih.govrciueducation.org

Research indicates that the influence of AA-5-HT on sleep patterns is time-dependent. When administered to rats during the lights-on period (the typical rest phase), it produces no statistically significant changes in sleep patterns. rciueducation.orgnih.gov However, when the same pharmacological treatment is administered at the beginning of the dark period (the active phase), AA-5-HT significantly alters the sleep-wake cycle by decreasing wakefulness (W) while increasing both slow-wave sleep (SWS) and rapid eye movement sleep (REMS). rciueducation.orgnih.gov

This sleep-promoting effect is further substantiated by power spectra analysis of vigilance states. During the lights-off period, AA-5-HT administration leads to a dose-dependent decrease in the alpha power spectrum during alertness. rciueducation.orgnih.gov Conversely, it enhances the delta power spectrum during SWS and the theta spectrum during REMS. rciueducation.orgnih.gov

The compound's impact on sleep is closely linked to its ability to modulate neurotransmitter systems. At higher doses, AA-5-HT has been shown to decrease the levels of wake-promoting neurotransmitters, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), epinephrine (B1671497) (EP), and serotonin (B10506) (5-HT). nih.govnih.gov In contrast, it increases the levels of the sleep-promoting molecule adenosine (B11128) (AD). nih.govnih.gov

Vigilance State / NeurotransmitterEffect of AA-5-HT (Lights-Off Period)EEG Power Spectrum Change
Wakefulness (W)DecreaseAlpha spectrum diminished
Slow Wave Sleep (SWS)IncreaseDelta power enhanced
REM Sleep (REMS)IncreaseTheta spectrum enhanced
Dopamine (DA)DecreaseN/A
Norepinephrine (NE)DecreaseN/A
Epinephrine (EP)DecreaseN/A
Serotonin (5-HT)DecreaseN/A
Adenosine (AD)IncreaseN/A

The sleep-inducing properties of AA-5-HT are further highlighted by its ability to counteract the effects of wake-promoting agents such as cannabidiol (B1668261) (CBD) and modafinil (B37608) (MOD). nih.govrciueducation.org Administration of CBD or modafinil alone during the lights-on period significantly enhances alertness and decreases SWS and REMS. nih.gov However, when AA-5-HT is administered prior to the injection of either CBD or modafinil, it effectively blocks the increase in wakefulness. nih.govnih.gov

Furthermore, AA-5-HT prevents the enhancement in the content of dopamine, norepinephrine, epinephrine, and serotonin that is typically induced by CBD or modafinil injection. nih.govnih.gov The compound's role in sleep homeostasis was also tested in sleep-deprived animals. Following total sleep deprivation, the administration of CBD or modafinil increased alertness during the sleep rebound period. nih.govrciueducation.org AA-5-HT blocked this effect, allowing the animals to experience an enhanced sleep rebound. nih.govrciueducation.orgnih.gov This suggests that AA-5-HT is a crucial modulator of sleep homeostasis, particularly in the presence of stimulant compounds. nih.gov

Experimental ConditionEffect on Wakefulness (W)Effect on Slow Wave Sleep (SWS)Effect on REM Sleep (REMS)
Cannabidiol (CBD) aloneIncreaseDecreaseDecrease
AA-5-HT + CBDBlocked increaseBlocked decreaseBlocked decrease (partially)
Modafinil (MOD) aloneIncreaseDecreaseNo statistical change
AA-5-HT + MODBlocked increaseBlocked decreaseN/A

Mechanisms of Antinociceptive Activity

AA-5-HT demonstrates significant analgesic properties through a dual mechanism of action, involving both peripheral and central pathways. wikipedia.orgacs.org

The primary mechanism behind AA-5-HT's analgesic effect lies in its dual function as an inhibitor of fatty acid amide hydrolase (FAAH) and a potent antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. wikipedia.orgmdpi.comfrontiersin.org FAAH is the main enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). rciueducation.orgfrontiersin.org By inhibiting FAAH, AA-5-HT increases the endogenous levels of AEA in both the central nervous system and the periphery. mdpi.comfrontiersin.org This elevation of AEA contributes to analgesia, an effect that can be blocked by a CB1 receptor antagonist. mdpi.com

Simultaneously, AA-5-HT acts as an antagonist at TRPV1 receptors, which are critical transducers for noxious stimuli. wikipedia.orgfrontiersin.org This dual blockade of FAAH and TRPV1 is considered a promising strategy for pain management. frontiersin.org In models of acute inflammation, the anti-inflammatory properties of AA-5-HT were attributed to TRPV1 antagonism, while its anti-hyperalgesic activity involved both CB1 and TRPV1 receptors. frontiersin.org

The antinociceptive effects of AA-5-HT are mediated by the brain's descending pain modulatory system, a circuit that includes the periaqueductal gray (PAG), the rostral ventromedial medulla (RVM), and the locus coeruleus (LC). mdpi.comnih.govnih.gov Administration of AA-5-HT directly into the PAG induces analgesia. mdpi.comfrontiersin.org This action is associated with a depression of the activity of RVM "ON" cells, which are pronociceptive, and an increase in the firing activity of neurons in the locus coeruleus. mdpi.com

It has been suggested that AA-5-HT recruits an "alternative" analgesic pathway, the PAG-locus coeruleus (LC)-spinal cord axis. mdpi.com Evidence for this includes the finding that the analgesic effect of intra-PAG AA-5-HT is prevented by intrathecal administration of phentolamine (B1677648) or ketanserin, which are adrenergic and serotonergic antagonists, respectively. mdpi.com The analgesic effects of AA-5-HT within the PAG are antagonized by both cannabinoid CB1 and TRPV1 receptor antagonists, indicating that the co-localization of these receptors in the PAG provides the neural substrate for its action. mdpi.com

The analgesic action of AA-5-HT and related N-alkanoyl-5-hydroxytryptamides involves complex interactions with endogenous neurotransmitter systems beyond the endocannabinoid system. researchgate.netnih.gov Studies have demonstrated that the antinociceptive effects of these compounds can be reversed by pretreatment with antagonists for opioid and muscarinic receptors. researchgate.netnih.gov

Specifically, the administration of naloxone, a non-selective opioid receptor antagonist, and atropine, a muscarinic receptor antagonist, was shown to reverse the pain-relieving effects of N-arachinoyl-5-hydroxytryptamide (C20:0-5HT) in various animal models of pain. researchgate.netnih.gov This suggests that opioidergic and muscarinic pathways are, at least in part, involved in mediating the compound's antinociceptive activity. researchgate.netnih.gov The partial involvement of opioid receptors is further supported by findings that mice made tolerant to morphine show a reduced antinociceptive response to these compounds. researchgate.netnih.gov

Regulation of Anxiety and Stress-Related Behaviors

N-Arachidoyl-5-hydroxytryptamine (AA-5-HT) has demonstrated significant potential in the modulation of anxiety and stress-related behaviors. Its mechanisms of action involve complex interactions within key neural circuits known to regulate emotional responses.

Neural Substrates of Anxiolytic Effects (e.g., Basolateral Amygdala Dopamine Release Modulation)

The anxiolytic, or anxiety-reducing, effects of this compound are significantly attributed to its activity within the basolateral amygdala (BLA), a brain region pivotal for processing fear and anxiety. Research has shown that AA-5-HT can inhibit the release of dopamine in the BLA, a neurochemical event associated with the attenuation of fear-like behaviors. nih.govresearchgate.net This modulation of dopamine is a key neural substrate for its anxiolytic properties.

The action of AA-5-HT is multifaceted, stemming from its dual role as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme and as an antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel. researchgate.net FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, AA-5-HT increases the levels of anandamide, which then enhances the activation of cannabinoid type 1 (CB1) receptors. This increased CB1 receptor signaling in the BLA is known to produce anxiolytic effects.

Studies involving direct administration of AA-5-HT into the BLA of animal models have demonstrated a significant increase in the time spent in open, more anxiety-provoking areas during behavioral tests, indicative of reduced anxiety. researchgate.net Interestingly, the anxiolytic effects of AA-5-HT appear to be dependent on the simultaneous inhibition of FAAH and antagonism of TRPV1 receptors within the BLA, as administering selective inhibitors for either target alone did not produce the same robust anxiolytic response. researchgate.net This suggests a synergistic interaction between the endocannabinoid and vanilloid systems in the BLA is crucial for the anxiety-reducing effects of AA-5-HT. The context of the environment and the baseline anxiety level of the individual can also influence the behavioral outcomes of AA-5-HT administration. wikipedia.orgjnmjournal.org

Table 1: Effects of this compound on Anxiety-Related Behaviors and Neurochemistry

Behavioral/Neurochemical Measure Effect of AA-5-HT Associated Brain Region Proposed Mechanism
Anxiety-like Behavior Decreased Basolateral Amygdala (BLA) Inhibition of FAAH and antagonism of TRPV1 receptors
Dopamine Release Inhibited Basolateral Amygdala (BLA) Modulation of presynaptic neurotransmitter release
Fear Extinction Facilitated Amygdala Enhanced endocannabinoid signaling

Modulatory Effects on Behavioral Despair and Stress Recovery Paradigms

Beyond its anxiolytic properties, this compound has shown promise in models of depression and stress. It has been found to reduce behaviors analogous to despair and to facilitate recovery from stressful experiences. nih.govresearchgate.net In preclinical studies, AA-5-HT has been observed to reverse behavioral despair in rats subjected to stress. researchgate.net This is often assessed using paradigms such as the forced swim test, where an increase in active coping strategies (e.g., swimming) and a decrease in immobility are interpreted as an antidepressant-like effect.

The mechanisms underlying these effects are thought to involve the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. researchgate.net Chronic stress can lead to dysregulation of the HPA axis, which is a common feature in mood disorders. By influencing endocannabinoid and serotonergic signaling, AA-5-HT may help to normalize HPA axis function, thereby promoting resilience to stress. The interaction between the endocannabinoid system and serotonin, a key neurotransmitter in mood regulation, is crucial in these effects. nih.gov The ability of AA-5-HT to promote active stress-coping behaviors and reduce behavioral despair highlights its potential as a modulator of stress-related psychopathologies.

Effects on Gastrointestinal System Functions

This compound is endogenously present in the gastrointestinal tract and plays a role in gut signaling and function. wikipedia.org

Modulation of Glucagon-Like Peptide-1 Secretion Mechanisms

This compound has been shown to modulate the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin (B1656795) hormone produced by enteroendocrine L-cells in the ileum and jejunum. wikipedia.orggerli.com GLP-1 plays a vital role in glucose homeostasis by stimulating insulin (B600854) secretion in a glucose-dependent manner. wikipedia.org The secretion of GLP-1 is stimulated by various nutrients, including fatty acids. As a lipid signaling molecule derived from arachidonic acid, AA-5-HT is positioned to influence the signaling pathways that lead to GLP-1 release. While the precise mechanisms are still under investigation, it is known that fatty acids can activate G-protein coupled receptors on L-cells to trigger GLP-1 secretion. It is hypothesized that AA-5-HT may interact with these or other receptors to modulate the release of this important gut hormone.

Role in Intestinal Fatty Acid Signaling and Immune Modulation

As a derivative of the long-chain fatty acid arachidonic acid, this compound is an intrinsic part of the complex network of fatty acid signaling in the intestine. Fatty acid signaling in the gut is crucial for nutrient sensing, energy homeostasis, and immune regulation. plos.org Short-chain fatty acids (SCFAs), produced by the gut microbiota, are well-known for their immunomodulatory effects, which are mediated through the activation of G-protein coupled receptors on intestinal and immune cells. d-nb.info These interactions can influence the production of cytokines and regulate the activity of immune cells, thereby maintaining gut homeostasis. tandfonline.com

While direct evidence detailing the specific immunomodulatory role of AA-5-HT in the gut is emerging, its structural relationship to other bioactive lipids suggests it may have similar functions. By inhibiting FAAH, AA-5-HT can increase the levels of other fatty acid amides, such as anandamide, which have their own effects on gut motility and inflammation. This positions AA-5-HT as a key player in the intricate communication between nutrient-derived signals, the gut endocrine system, and the mucosal immune system.

Investigation of Anticonvulsant Properties and Associated Underlying Mechanisms

This compound has been investigated for its potential anticonvulsant properties, with research indicating its efficacy in experimental seizure models. nih.govnih.gov

The primary mechanism underlying the anticonvulsant effects of AA-5-HT appears to be its inhibition of the FAAH enzyme. nih.gov This inhibition leads to an accumulation of the endocannabinoid anandamide. Elevated levels of anandamide subsequently enhance the activation of CB1 receptors, which are known to have a widespread inhibitory effect on neuronal excitability. The anticonvulsant effect of AA-5-HT is significantly diminished by the pre-treatment with a CB1 receptor antagonist, confirming the critical role of the endocannabinoid system in this action. nih.gov

While AA-5-HT is also a TRPV1 antagonist, the blockade of TRPV1 channels does not seem to be the primary driver of its anticonvulsant effects. Studies have shown that a selective TRPV1 antagonist does not fully replicate the seizure-reducing effects of AA-5-HT. nih.gov Therefore, the main anticonvulsant action of AA-5-HT is attributed to its ability to boost endocannabinoid signaling via FAAH inhibition, which in turn dampens neuronal hyperexcitability. This dual-action molecule represents a novel approach for investigating new therapeutic strategies for seizure disorders. nih.gov

Table 2: Investigated Properties and Mechanisms of this compound

Investigated Property Primary Mechanism of Action Key Molecular Targets Observed Effect in Preclinical Models
Anxiolytic Inhibition of dopamine release; modulation of endocannabinoid and vanilloid systems FAAH, TRPV1, CB1 Receptors Reduced anxiety-like behaviors
Antidepressant-like Modulation of HPA-axis; interaction with serotonergic system Endocannabinoid and Serotonin Systems Reversal of behavioral despair; promotion of stress recovery
Gastrointestinal Modulation Modulation of incretin hormone secretion L-cell receptors (hypothesized) Modulation of GLP-1 secretion
Anticonvulsant Enhancement of endocannabinoid signaling FAAH, CB1 Receptors Delayed onset and reduced duration of seizures

Modulation of Depression-Like Behavior Through Molecular Pathways

This compound (AA-5-HT) has demonstrated notable efficacy in reducing depression-like behaviors in preclinical studies. frontiersin.orgfrontiersin.org Its therapeutic potential appears to be rooted in its unique dual-action mechanism, which simultaneously modulates the endocannabinoid and vanilloid systems. This multifaceted engagement initiates a cascade of molecular events that converge to alleviate the neurobiological underpinnings of depression. The primary molecular targets of AA-5-HT are Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. frontiersin.orgmdpi.com

The inhibition of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), leads to an elevation of AEA levels in the brain. mdpi.comnih.gov This enhancement of AEA signaling, particularly through the cannabinoid receptor 1 (CB1), is a critical component of the antidepressant-like effects of AA-5-HT. mdpi.comcambridge.org Concurrently, the blockade of TRPV1 channels, which can be activated by AEA and are implicated in processes that can counteract the beneficial effects of CB1 receptor activation, further contributes to the therapeutic profile of AA-5-HT. mdpi.comcambridge.org

Research indicates that the antidepressant-like effects of AA-5-HT administered into the medial prefrontal cortex are at least partially mediated by the activation of CB1 receptors. cambridge.org Studies have shown that co-administration of a CB1 receptor antagonist can attenuate the positive behavioral outcomes induced by AA-5-HT. cambridge.org This highlights the central role of enhanced endocannabinoid signaling in its mechanism of action.

Interactive Data Table: Key Molecular Targets of this compound in Depression-Like Behavior

TargetAction of this compoundConsequence of ActionReference
Fatty Acid Amide Hydrolase (FAAH)InhibitionIncreased levels of anandamide (AEA) mdpi.comnih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1)Inhibition/BlockadeModulation of neuronal excitability and neurotransmitter release mdpi.comcambridge.org
Cannabinoid Receptor 1 (CB1)Indirect Agonism (via increased AEA)Attenuation of depression-like behaviors cambridge.org

Furthermore, the molecular pathways influenced by AA-5-HT extend to the modulation of neurotrophic factors and inflammatory responses, both of which are deeply implicated in the pathophysiology of depression. The brain-derived neurotrophic factor (BDNF) signaling cascade, including its downstream effectors extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), is a well-established pathway in mood regulation and neuroplasticity. e-century.usnih.gov Studies have shown that decreased levels of BDNF are associated with depression, and antidepressant treatments often work by upregulating this pathway. e-century.usaginganddisease.org While direct evidence linking AA-5-HT to the BDNF-ERK-CREB pathway is still emerging, the known interplay between the endocannabinoid system and this signaling cascade suggests a likely point of convergence. For instance, activation of CB1 receptors can influence ERK and CREB signaling. researchgate.net

Neuroinflammation is another critical factor in the development of depression, characterized by elevated levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.comnih.gov These cytokines can negatively impact neurotransmitter systems and neurogenesis. mdpi.com The anti-inflammatory properties of enhanced AEA signaling are well-documented, with FAAH inhibition shown to reduce pro-inflammatory responses. frontiersin.org By increasing AEA levels, AA-5-HT may exert anti-inflammatory effects, thereby mitigating a key pathological driver of depression.

Structure Activity Relationship Studies and Analog Development of N Arachidoyl 5 Hydroxytryptamine

Identification of Key Structural Moieties Essential for Biological Activity

The biological activity of N-Arachidoyl-5-hydroxytryptamine is intrinsically linked to its unique chemical architecture. Structure-activity relationship (SAR) studies have been instrumental in delineating the roles of its distinct structural components.

Significance of the 5-Hydroxyindole (B134679) Group for Enzyme Inhibition

The 5-hydroxyindole group, the serotonin (B10506) "head" of the molecule, is a crucial determinant of AA-5-HT's inhibitory action, particularly against fatty acid amide hydrolase (FAAH). The removal of the phenolic hydroxyl group from the serotonin moiety has been shown to diminish the inhibitory effect on FAAH. informahealthcare.com This suggests that the 5-hydroxyindole group plays a key role in stabilizing the enzyme-inhibitor complex. informahealthcare.com

Influence of Alkyl Chain Characteristics and Amide Linkage on Pharmacological Profiles

The lipophilic arachidoyl tail and the amide linkage are equally vital to the pharmacological profile of AA-5-HT. The length and degree of unsaturation of the fatty acid chain significantly impact the molecule's interaction with its biological targets. For instance, while the replacement of the arachidoyl unit with a linoleoyl group did not alter the amide's activity, other modifications have led to varied outcomes. informahealthcare.com

Furthermore, the amide bond connecting the serotonin head and the fatty acid tail is critical for its inhibitory potency. Replacing the amide group with an ester linkage has been found to reduce the compound's inhibitory strength against FAAH. informahealthcare.com This highlights the importance of the hydrogen-bonding capabilities and conformational rigidity imparted by the amide linkage for effective enzyme inhibition.

Rational Design and Pharmacological Evaluation of this compound Analogues with Tailored Activities

Building on the foundational SAR insights, researchers have synthesized and evaluated a multitude of AA-5-HT analogs to develop compounds with enhanced potency or selectivity for specific targets. This has involved modifying the serotonin head, the fatty acid tail, and the linker group.

In one study, thirty-eight analogues of AA-5-HT were synthesized with variations in the lipophilic moiety and the linker, which included amide, urea, or carbamate (B1207046) functionalities. acs.orgnih.gov This research led to the identification of compounds with distinct pharmacological profiles. For example, the amides of α- and γ-linolenic acid exhibited a "hybrid" activity similar to the parent compound, acting as both FAAH inhibitors and TRPV1 antagonists. acs.orgnih.gov In contrast, most other new compounds were active at only one of these targets. acs.orgnih.gov

A notable outcome of this analogue development was the carbamate OMDM106 , which, despite lacking TRPV1 antagonist activity, emerged as a potent FAAH inhibitor with an IC50 of 0.5 µM. acs.orgnih.gov Conversely, the compound OMDM129 was found to be active only at TRPV1 channels. acs.org The differential activities of these analogues underscore the potential for fine-tuning the pharmacological properties of the AA-5-HT scaffold through targeted chemical modifications.

Table 1: Pharmacological Activities of Selected this compound Analogues

Compound Linker Lipophilic Moiety FAAH Inhibition (IC50) TRPV1 Antagonism
AA-5-HT (1a) Amide Arachidonic acid Yes Yes
Amide 1b Amide α-Linolenic acid Yes Yes
Amide 1c Amide γ-Linolenic acid Yes Yes
OMDM106 (3f) Carbamate Not specified 0.5 µM No
OMDM129 (1m) Amide Not specified No Yes

Data sourced from a study by Maione et al. (2007). acs.orgnih.gov

Development of Dual-Targeting Compounds Based on the AA-5-HT Scaffold

The inherent ability of AA-5-HT to inhibit FAAH and antagonize TRPV1 channels has positioned it as a prototype for the development of dual-targeting drugs. mdpi.comfrontiersin.org This polypharmacological approach is considered a promising strategy for treating complex conditions like chronic pain, where multiple pathways are involved. frontiersin.org By simultaneously modulating the endocannabinoid and endovanilloid systems, dual-acting compounds based on the AA-5-HT scaffold may offer enhanced therapeutic efficacy. frontiersin.org

The concept of designing dual-target ligands is an emerging paradigm in drug discovery. mdpi.comacs.org The AA-5-HT scaffold provides a versatile platform for creating such molecules. For instance, the development of hybrid molecules that combine the pharmacophores of FAAH inhibitors and other relevant targets, such as cyclooxygenase (COX) enzymes, has been explored. mdpi.com The rationale is that such compounds could offer a broader spectrum of anti-inflammatory and analgesic effects.

The design of these dual-targeting agents often involves a "designing in" strategy, where known pharmacophoric elements for different targets are integrated into a single molecular framework. acs.org The success of this approach relies on a deep understanding of the structure-activity relationships for each target. The continued exploration of the AA-5-HT scaffold and its analogues is expected to yield novel multi-target ligands with improved therapeutic potential. cnr.it

Methodological Approaches and Challenges in N Arachidoyl 5 Hydroxytryptamine Research

In Vitro Experimental Models for Mechanistic Elucidation

In vitro models are fundamental for dissecting the molecular interactions of AA-5-HT with its biological targets. These controlled experimental systems allow for precise characterization of its effects on specific enzymes and receptors, as well as its influence on downstream signaling pathways.

Cellular Assays for Enzyme Inhibition and Receptor Binding Affinity

A primary focus of in vitro research on AA-5-HT has been its dual activity as an inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. nih.govnih.govresearchgate.netwikipedia.orgfrontiersin.org Cellular assays are instrumental in quantifying these interactions.

Researchers have utilized human embryonic kidney (HEK-293) cells engineered to overexpress specific target proteins, such as human or rat recombinant TRPV1 receptors. nih.govnih.gov In these cellular systems, the inhibitory potency of AA-5-HT against FAAH is determined by measuring the reduction in the hydrolysis of anandamide (B1667382) (AEA), a primary substrate of FAAH. medchemexpress.com Similarly, its antagonistic activity at the TRPV1 receptor is assessed by its ability to block the effects of known TRPV1 agonists like capsaicin (B1668287). nih.govnih.gov For instance, studies have shown that AA-5-HT can antagonize the capsaicin-induced influx of calcium in HEK-293 cells overexpressing TRPV1 receptors, with IC50 values in the nanomolar range. nih.govnih.govresearchgate.net

Table 1: In Vitro Activity of N-Arachidoyl-5-hydroxytryptamine

Target Assay System Activity Potency (IC50) Reference
Fatty Acid Amide Hydrolase (FAAH) Enzyme activity assay Inhibition ~1-12 µM medchemexpress.com
Human TRPV1 Receptor HEK-293 cells expressing human TRPV1 Antagonism (vs. capsaicin) 37-40 nM nih.govnih.gov
Rat TRPV1 Receptor HEK-293 cells expressing rat TRPV1 Antagonism (vs. capsaicin) 40 nM nih.gov
Human T-type Calcium Channels (CaV3.1) HEK-293 cells expressing CaV3.1 Inhibition pEC50 = 7.4 nih.gov
Human T-type Calcium Channels (CaV3.2) HEK-293 cells expressing CaV3.2 Inhibition pEC50 ≥ 6.6 nih.gov
Human T-type Calcium Channels (CaV3.3) HEK-293 cells expressing CaV3.3 Inhibition pEC50 = 6.8 nih.gov

Challenges in these assays include ensuring the specificity of the observed effects and accounting for potential off-target activities. The use of appropriate controls and comparative compounds, such as selective FAAH inhibitors or other TRPV1 antagonists, is crucial for validating the findings. nih.gov Furthermore, the lipid nature of AA-5-HT can present challenges in terms of solubility and delivery in aqueous assay buffers.

Biochemical Analyses of Lipid Metabolites and Signaling Pathway Components

Understanding the full scope of AA-5-HT's effects requires looking beyond direct target engagement to its impact on broader biochemical pathways. A key area of investigation is its influence on the levels of other lipid metabolites, particularly endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). frontiersin.orgnih.gov By inhibiting FAAH, AA-5-HT is expected to increase the endogenous levels of AEA, which can then act on cannabinoid receptors (CB1 and CB2) and TRPV1 receptors. nih.govfrontiersin.org

Biochemical analyses to confirm this involve treating cell cultures or tissue homogenates with AA-5-HT and then extracting and quantifying the levels of various endocannabinoids and related lipids. frontiersin.org This is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS), which allows for the sensitive and specific detection of these molecules. semanticscholar.org

Furthermore, researchers investigate the downstream consequences of AA-5-HT's actions on intracellular signaling cascades. This can include measuring changes in the levels of second messengers like cyclic AMP (cAMP) or alterations in the phosphorylation state of key signaling proteins involved in pathways regulated by cannabinoid and TRPV1 receptors.

In Vivo Animal Models for Functional Characterization

To understand the physiological and behavioral consequences of AA-5-HT's molecular actions, researchers turn to in vivo animal models. These models are indispensable for characterizing the compound's effects on complex functions such as sleep, pain, and affective states.

Behavioral Paradigms for Comprehensive Assessment of Sleep, Pain, and Affective States

A variety of well-established behavioral paradigms in rodents are used to assess the functional effects of AA-5-HT.

Sleep: The role of AA-5-HT in sleep-wake cycle regulation has been investigated in rats. nih.govnih.govresearchgate.netfrontiersin.org These studies typically involve continuous electroencephalogram (EEG) and electromyogram (EMG) recordings to quantify time spent in wakefulness, slow-wave sleep (SWS), and rapid eye movement (REM) sleep following the administration of AA-5-HT. nih.govnih.gov For instance, it has been observed that AA-5-HT administered during the active (dark) phase in rats can decrease wakefulness and increase SWS and REMS. nih.govnih.gov

Pain: The analgesic properties of AA-5-HT have been demonstrated in various rodent models of pain. nih.govresearchgate.netnih.govmdpi.com These include models of acute pain, such as the formalin test, and models of chronic neuropathic pain, like the chronic constriction injury of the sciatic nerve. nih.gov In the formalin test, the compound's ability to reduce nocifensive behaviors (e.g., licking, flinching) during both the initial (acute) and second (inflammatory) phases is assessed. nih.govnih.gov

Affective States: The influence of AA-5-HT on anxiety-like behaviors is often evaluated using paradigms such as the elevated plus maze (EPM) and the light-dark box test. nih.govmemphis.edu In the EPM, an increase in the time spent in the open arms is interpreted as an anxiolytic-like effect. nih.gov Studies have shown that direct infusion of AA-5-HT into the basolateral amygdala (BLA), a brain region critical for processing fear and anxiety, can produce anxiolytic-like effects in the EPM. nih.gov

Table 2: In Vivo Behavioral Effects of this compound

Functional Area Animal Model Behavioral Paradigm Observed Effect Reference
Sleep Rat EEG/EMG Recording Decreased wakefulness, increased SWS and REMS (during active phase) nih.govnih.gov
Pain (Acute) Rat/Mouse Formalin Test Analgesic activity in the second phase nih.gov
Pain (Chronic) Rat Chronic Constriction Injury Analgesic activity nih.gov
Affective State (Anxiety) Rat Elevated Plus Maze Anxiolytic-like effect (intra-BLA administration) nih.gov
Affective State (Anxiety) Mouse Light-Dark Box / Open Field Attenuated generalized fear nih.govresearchgate.net

A significant challenge in interpreting data from these behavioral studies is the potential for confounding factors, such as effects on motor activity, to influence performance in the assays. Therefore, comprehensive behavioral assessments often include control tests to rule out such confounds.

Advanced Neurochemical and Electrophysiological Techniques in Live Organisms

To bridge the gap between molecular actions and behavioral outcomes, researchers employ advanced techniques to monitor neurochemical and electrophysiological changes in real-time within the brains of living animals.

Neurochemical Monitoring: In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and neuromodulators in specific brain regions of freely moving animals. mdpi.comfrontiersin.orgoatext.comrsc.org This method has been used to investigate the effects of AA-5-HT on neurotransmitter systems. For example, studies have shown that AA-5-HT can decrease the levels of wake-promoting neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), while increasing the levels of the sleep-promoting molecule adenosine (B11128). nih.govnih.gov

Electrophysiological Recording: In vivo electrophysiology allows for the recording of the electrical activity of individual neurons or populations of neurons in response to pharmacological manipulations. nih.govphysiology.orgjpn.caelifesciences.org This technique has been used to study how AA-5-HT modulates the firing patterns of neurons in brain regions involved in pain and affect. For instance, it has been demonstrated that AA-5-HT can inhibit dopamine release in the basolateral amygdala and the nucleus accumbens. nih.gov Furthermore, electrophysiological studies have examined the effects of AA-5-HT on T-type calcium channels, revealing it to be a potent inhibitor of these channels, which may contribute to its analgesic effects. nih.gov

These advanced techniques provide a high level of spatial and temporal resolution, offering critical insights into the neural circuits modulated by AA-5-HT. However, they are technically demanding and require significant expertise to implement and interpret correctly.

Advanced Analytical Techniques for the Detection and Quantification of AA-5-HT and its Metabolites

Accurate detection and quantification of AA-5-HT and its metabolites in biological matrices are crucial for pharmacokinetic studies and for understanding its endogenous roles. Given the low physiological concentrations of this and other lipid signaling molecules, highly sensitive and specific analytical methods are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of endocannabinoids and related compounds, including AA-5-HT. lenus.ienih.govturkjps.orgnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Sample preparation typically involves lipid extraction from tissues or biofluids, followed by chromatographic separation and mass spectrometric detection.

The development of robust LC-MS/MS methods faces several challenges. These include potential matrix effects from complex biological samples, the need for appropriate internal standards for accurate quantification, and the potential for ex vivo formation or degradation of the analyte during sample handling and storage. To address these issues, validated methods with careful sample preparation protocols are essential. While specific methods for the routine quantification of AA-5-HT in various biological tissues are still being refined, the principles established for the analysis of other endocannabinoids provide a strong foundation for this work. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Anandamide
2-Arachidonoylglycerol
Capsaicin
Dopamine
Norepinephrine
Serotonin
Adenosine

Methodological Challenges in Investigating Complex Polypharmacological Actions of AA-5-HT

The study of this compound (AA-5-HT), a compound with significant therapeutic potential, is fraught with methodological challenges stemming from its complex polypharmacological profile. As a molecule that interacts with multiple targets, dissecting its precise mechanisms of action requires sophisticated experimental designs and careful interpretation of data. The primary challenge lies in attributing its physiological and behavioral effects to the inhibition of fatty acid amide hydrolase (FAAH), the antagonism of the transient receptor potential vanilloid type 1 (TRPV1) channel, or the synergistic interplay between these two actions.

To address this, researchers often employ comparative pharmacology, testing AA-5-HT alongside selective inhibitors of its individual targets. For instance, in studies of neuropathic pain, the effects of AA-5-HT have been compared with those of a selective FAAH inhibitor, PF-3845, and a selective TRPV1 antagonist, I-RTX. doi.org Such studies have shown that AA-5-HT can be more efficacious than either single-target agent alone, suggesting a synergistic benefit of its dual action. doi.org

Another layer of complexity arises from the context-dependent nature of AA-5-HT's effects. Preclinical studies have reported conflicting results depending on the animal model, the specific behavioral paradigm, and even the rodent strain used. biorxiv.orgnih.gov For example, the anxiolytic effects of AA-5-HT have been shown to be dependent on the type of fear conditioning and the specific strain of rodent being studied. biorxiv.org Furthermore, its impact on corticosterone (B1669441) levels, a marker of stress, has varied between male and female rats and with the duration of administration. nih.gov This variability underscores the difficulty in establishing a consistent pharmacological profile and necessitates careful control and detailed reporting of experimental conditions.

The inherent chemical properties of AA-5-HT also present a methodological challenge. As an unsaturated fatty acid, it is susceptible to oxidation, which can affect its stability and potency, requiring careful handling and storage to ensure the reliability of experimental results.

Finally, the downstream effects of AA-5-HT on various neurotransmitter systems add another dimension of complexity. Studies have shown that AA-5-HT can modulate the extracellular levels of dopamine, norepinephrine, and serotonin, and these effects can be dose-dependent and vary based on the light-dark cycle. frontiersin.org Untangling these widespread neurochemical changes from the direct actions on FAAH and TRPV1 is a significant challenge that requires multi-faceted experimental approaches, including in vivo microdialysis and detailed neurochemical analysis.

Table 1: Comparative Effects of AA-5-HT and Selective Inhibitors in a Neuropathic Pain Model

Compound Target(s) Observed Effect on Pain Threshold
This compound (AA-5-HT) FAAH and TRPV1 Significant increase
PF-3845 FAAH Moderate increase
I-RTX TRPV1 Moderate increase

Data derived from a study on a rat model of neuropathic pain, illustrating the greater efficacy of the dual-action compound. doi.org

Table 2: Influence of AA-5-HT on Neurotransmitter Levels

Neurotransmitter Effect of AA-5-HT Administration
Dopamine Decrease
Norepinephrine Decrease
Serotonin Decrease
Adenosine Increase

Observed effects on extracellular levels in specific brain regions during the lights-off period. frontiersin.org

Future Directions and Unanswered Questions in N Arachidoyl 5 Hydroxytryptamine Research

Elucidation of the Comprehensive Metabolic Fate and Identification of Enzymes Beyond FAAH Involved in AA-5-HT Degradation

The metabolic pathway of AA-5-HT is not fully understood, presenting a significant gap in our knowledge. While Fatty Acid Amide Hydrolase (FAAH) is a known enzyme involved in the degradation of AA-5-HT, the complete picture of its metabolic fate is far from clear. wikipedia.orgresearchgate.net There is evidence to suggest that other enzymes play a role in the breakdown of related N-acylethanolamines (NAEs) and endocannabinoids, which could also be relevant for AA-5-HT. For instance, enzymes like N-acylethanolamine hydrolyzing acid amidase (NAAA) and cytochrome P450 enzymes are involved in the metabolism of other fatty acid amides. cambridge.orgnih.govfrontiersin.org Future research should focus on identifying and characterizing these alternative enzymatic pathways for AA-5-HT degradation.

Key research questions include:

What are the specific enzymes, other than FAAH, that contribute to the degradation of AA-5-HT in various tissues?

What are the primary metabolites of AA-5-HT, and what are their biological activities, if any?

How does the metabolic profile of AA-5-HT vary between different physiological and pathological states?

A comprehensive understanding of AA-5-HT metabolism is crucial for accurately interpreting its physiological roles and for the development of therapeutic strategies that target this pathway.

Detailed Characterization of Putative Receptor-Independent Mechanisms of Action

While the interaction of AA-5-HT with receptors like TRPV1 and its inhibition of FAAH are well-documented, there is a growing interest in exploring potential receptor-independent mechanisms of action. wikipedia.orgnih.gov The actions of other lipid signaling molecules and serotonin (B10506) itself offer precedents for such mechanisms. nih.govmdpi.com For example, serotonin can exert effects independent of its receptors through mechanisms like protein serotonylation. mdpi.com It is plausible that AA-5-HT, as a conjugate of arachidonic acid and serotonin, could have direct effects on cell membranes, ion channels, or intracellular signaling cascades that are not mediated by specific receptor binding.

Future investigations should aim to:

Determine if AA-5-HT can directly modulate the biophysical properties of cell membranes.

Investigate potential interactions of AA-5-HT with intracellular signaling proteins, independent of receptor activation.

Explore whether AA-5-HT can influence gene expression or protein function through non-receptor-mediated pathways.

Clarifying these putative receptor-independent actions will provide a more complete picture of the pharmacological profile of AA-5-HT.

Exploration of Novel Physiological Roles and Systemic Interactions of AA-5-HT Beyond Current Knowledge

The known physiological roles of AA-5-HT are expanding, with established effects on pain, inflammation, anxiety, and sleep. wikipedia.orgnih.govnih.gov However, given its presence in various tissues, including the gastrointestinal tract, and its interaction with fundamental signaling systems like the endocannabinoid and serotonergic systems, it is likely that AA-5-HT has additional, undiscovered physiological functions. wikipedia.orgnih.gov For instance, its role in modulating glucagon-like peptide-1 (GLP-1) secretion suggests a potential involvement in metabolic regulation. wikipedia.org Furthermore, the interplay between AA-5-HT and other N-acyl serotonins with varying fatty acid chains points towards a complex regulatory network with diverse physiological implications. mdpi.com

Future research should explore:

The role of AA-5-HT in metabolic processes, including glucose homeostasis and appetite regulation.

The impact of AA-5-HT on cardiovascular function and neurovascular transmission. mdpi.com

The potential involvement of AA-5-HT in other central nervous system functions beyond anxiety and sleep, such as learning and memory.

The systemic interactions of AA-5-HT with other endogenous signaling molecules and pathways.

Uncovering these novel roles will broaden our understanding of the physiological significance of this compound.

Advanced Structural Biology Studies of AA-5-HT-Receptor Complexes

A significant hurdle in understanding the precise molecular interactions of AA-5-HT is the lack of high-resolution structural data for its complexes with target receptors, such as TRPV1. While the structures of various serotonin receptors have been determined, similar detailed information for AA-5-HT binding is not yet available. nih.govnih.gov Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, are needed to elucidate the atomic-level details of how AA-5-HT binds to its receptors and allosterically modulates their function.

Key objectives for future structural studies include:

Determining the high-resolution structure of AA-5-HT bound to the TRPV1 receptor.

Investigating the structural basis for the antagonistic activity of AA-5-HT at TRPV1. nih.gov

Comparing the binding pocket of AA-5-HT with that of other TRPV1 modulators to understand the determinants of ligand specificity.

Exploring the structural basis of AA-5-HT's interaction with FAAH.

These structural insights will be invaluable for the rational design of novel and more selective pharmacological agents targeting the AA-5-HT signaling pathway.

Q & A

Q. How can researchers integrate electrophysiological and transcriptomic data to map this compound's neuroregulatory networks?

  • Methodology : Patch-clamp recordings coupled with single-cell RNA-seq (e.g., 10x Genomics) identify neuron subtypes responsive to 5-HT₂/5-HT₁A activation. Computational modeling (e.g., NEURON software) predicts network-level effects .

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